3-Aminocytidinedichloroplatinum(II)
Description
3-Aminocytidinedichloroplatinum(II) is a platinum(II) coordination complex featuring a cytidine derivative (3-aminocytidine) as the amine ligand. Structurally, it combines a platinum center with two chloride ligands and two amine groups from 3-aminocytidine, adopting a likely square-planar geometry typical of platinum(II) anticancer agents.
Properties
CAS No. |
84738-86-3 |
|---|---|
Molecular Formula |
C9H14Cl2N4O5Pt |
Molecular Weight |
524.22 g/mol |
IUPAC Name |
3-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one;platinum(2+);dichloride |
InChI |
InChI=1S/C9H14N4O5.2ClH.Pt/c10-5-1-2-12(9(17)13(5)11)8-7(16)6(15)4(3-14)18-8;;;/h1-2,4,6-8,10,14-16H,3,11H2;2*1H;/q;;;+2/p-2 |
InChI Key |
PONODDBYMYDKIL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)N(C1=N)N)C2C(C(C(O2)CO)O)O.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves multiple steps. The initial step typically includes the preparation of 1-beta-D-arabinofuranosylcytosine, which can be synthesized through the condensation of cytosine with D-arabinose. This reaction is usually carried out under acidic conditions to facilitate the formation of the glycosidic bond .
The next step involves the introduction of the platinum moiety. This is achieved by reacting 1-beta-D-arabinofuranosylcytosine with a platinum precursor, such as potassium tetrachloroplatinate(II), in the presence of a suitable ligand. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The platinum moiety can participate in substitution reactions, where ligands attached to the platinum are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange reactions can be facilitated using various ligands such as ammonia or phosphines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside analogs, while substitution reactions can produce a variety of platinum complexes with different ligands .
Scientific Research Applications
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between nucleoside analogs and platinum-based drugs.
Biology: The compound is investigated for its effects on cellular processes, including DNA replication and repair.
Mechanism of Action
The mechanism of action of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves multiple pathways:
DNA Interaction: The nucleoside analog component incorporates into DNA, disrupting DNA synthesis and function.
Platinum Binding: The platinum moiety forms cross-links with DNA, leading to DNA damage and apoptosis.
Molecular Targets: The compound targets rapidly dividing cells, making it effective against cancer cells.
Comparison with Similar Compounds
DNA Adduct Formation and Binding Modes
Platinum(II) complexes exert antitumor effects primarily through covalent binding to DNA, forming intra- or inter-strand crosslinks. Below is a comparative analysis:
*IC50 values are approximate and cell line-dependent.
Key Insights :
- Cisplatin and carboplatin form bifunctional DNA crosslinks, but carboplatin’s cyclobutanedicarboxylate ligand slows hydrolysis, reducing nephrotoxicity .
- Monofunctional agents (e.g., pyridine-containing Pt(II)) evade nucleotide excision repair but show lower potency .
- Transplatin derivatives exhibit minimal cytotoxicity due to ineffective adduct geometry, though acetylpyridine-modified trans complexes show moderate activity in some studies .
- 3-Aminocytidinedichloroplatinum(II) likely mimics cisplatin’s bifunctional binding, but its cytidine ligand may alter uptake or adduct stability.
Ligand Effects on Stability and Toxicity
The amine ligand profoundly influences pharmacokinetics and toxicity:
Resistance Mechanisms
- Cisplatin resistance arises from increased DNA repair (e.g., ERCC1 overexpression) or reduced uptake .
- Monofunctional agents (e.g., pyridine-Pt(II)) bypass repair but face glutathione-mediated detoxification .
- 3-Aminocytidinedichloroplatinum(II)’s cytidine moiety could either enhance resistance (if recognized by repair enzymes) or circumvent it (via altered adduct structure).
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